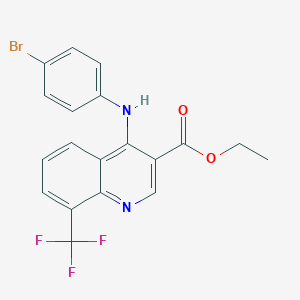
4-chloro-N-(3-(3,4-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3-(3,4-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as DCB-3503, is a novel sulfonamide derivative that has been studied for its potential therapeutic applications in various diseases. This compound has attracted attention due to its unique chemical structure and promising biological activities.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(3-(3,4-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is complex and involves multiple pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound also inhibits the production of reactive oxygen species (ROS), which play a role in the development of various diseases. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound inhibits cell proliferation and induces apoptosis through the regulation of the NF-κB pathway. In inflammation, this compound reduces the production of pro-inflammatory cytokines and alleviates the symptoms of inflammatory diseases. In neurodegenerative disorders, this compound protects neurons from oxidative stress and improves cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-N-(3-(3,4-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments include its unique chemical structure, promising biological activities, and availability. However, the limitations of using this compound in lab experiments include its potential toxicity, limited solubility, and lack of clinical data.
Zukünftige Richtungen
For the study of 4-chloro-N-(3-(3,4-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide include the development of more potent analogs, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its safety and efficacy in clinical trials. Additionally, the potential applications of this compound in other diseases, such as cardiovascular and metabolic disorders, should be explored.
Synthesemethoden
The synthesis of 4-chloro-N-(3-(3,4-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction of 3,4-dichloroaniline with 1,4-naphthoquinone in the presence of a base to form the imine intermediate. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to produce the final product. The synthesis of this compound has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3-(3,4-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis through the inhibition of the NF-κB pathway. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and alleviate the symptoms of inflammatory diseases. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
Molekularformel |
C22H13Cl3N2O3S |
|---|---|
Molekulargewicht |
491.8 g/mol |
IUPAC-Name |
(NZ)-4-chloro-N-[3-(3,4-dichloroanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C22H13Cl3N2O3S/c23-13-5-8-15(9-6-13)31(29,30)27-20-12-21(22(28)17-4-2-1-3-16(17)20)26-14-7-10-18(24)19(25)11-14/h1-12,26H/b27-20- |
InChI-Schlüssel |
UIUNNAJAPWAYGQ-OOAXWGSJSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)/C(=N\S(=O)(=O)C3=CC=C(C=C3)Cl)/C=C(C2=O)NC4=CC(=C(C=C4)Cl)Cl |
SMILES |
C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C(C2=O)NC4=CC(=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C(C2=O)NC4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sec-butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284859.png)
![propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284860.png)
![N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284863.png)
![3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284864.png)
![5-(4-methoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284865.png)
![3-(2-fluorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284866.png)
![5-(4-methoxyphenyl)-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284867.png)
![N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284868.png)
![methyl 4-[(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284869.png)
![3-(2-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284876.png)
![3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284877.png)
![Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284881.png)
![Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284882.png)

